2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by sulfonylation and nitrile formation. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfonyl groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonyl-containing molecules. Compared to these, 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile offers unique structural features that may enhance its biological activity and specificity. Examples of similar compounds include pyrrolidine-2,5-diones and pyrrolizines .
Properties
IUPAC Name |
2-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-15(2,3)22(18,19)13-8-9-17(11-13)23(20,21)14-7-5-4-6-12(14)10-16/h4-7,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZGBRFPXPRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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